Cas no 5378-52-9 (1-phenyl-1H-1,2,3,4-tetrazole)

1-Phenyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a phenyl group attached to a tetrazole ring. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design. Its high nitrogen content also contributes to energetic material applications. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in diverse reactions. Its versatility in click chemistry and as a ligand in coordination chemistry further underscores its utility in research and industrial applications.
1-phenyl-1H-1,2,3,4-tetrazole structure
1-phenyl-1H-1,2,3,4-tetrazole structure
Product Name:1-phenyl-1H-1,2,3,4-tetrazole
CAS No:5378-52-9
MF:C7H6N4
MW:146.14934015274
MDL:MFCD00022388
CID:373055
PubChem ID:138477
Update Time:2025-10-11

1-phenyl-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole, 1-phenyl-
    • 1-Phenyl-1H-tetrazole
    • 1-phenyltetrazole
    • 1H-Tetrazole,1-phenyl
    • 1-phenyl-1,2,3,4-tetrazole
    • 1-phenyl-1H-1,2,3,4-tetrazole
    • 1-Phenyl-1H-tetrazol
    • phenyl-tetrazole
    • 5-PHENYL-1H-TETRAZOLE
    • 0LCC44M8Y9
    • 1-Phenyl-1H-tetraazole #
    • DSSTox_CID_26765
    • DSSTox_RID_81888
    • DSSTox_GSID_46765
    • 1-phenyl-1,2,3,4-tetraazole
    • IYPXPGSELZFFMI-UHFFFAOYSA-N
    • HMS1675P01
    • Tox21_112619
    • STK386526
    • FCH829611
    • 1-phenyl-1H-1,2,3,4-tetraazole
    • BAS 01248208
    • F8880-3202
    • 5378-52-9
    • AKOS000568332
    • SCHEMBL342739
    • UNII-0LCC44M8Y9
    • CAS-5378-52-9
    • CHEMBL3186008
    • BDBM600902
    • MFCD00463625
    • DS-19880
    • BCP29339
    • DTXCID4026765
    • A870631
    • O10433
    • DTXSID6046765
    • SY316365
    • US11634391, Compound 134
    • NCGC00168346-01
    • NCGC00168346-02
    • Q27236938
    • MDL: MFCD00022388
    • Inchi: 1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H
    • InChI Key: IYPXPGSELZFFMI-UHFFFAOYSA-N
    • SMILES: N1(C=NN=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 146.05900
  • Monoisotopic Mass: 146.059246
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.6

Experimental Properties

  • Density: 1.2955 (rough estimate)
  • Boiling Point: 255.75°C (rough estimate)
  • Flash Point: 128.4°C
  • Refractive Index: 1.6530 (estimate)
  • PSA: 43.60000
  • LogP: 0.66230

1-phenyl-1H-1,2,3,4-tetrazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-phenyl-1H-1,2,3,4-tetrazole Suppliers

Amadis Chemical Company Limited
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(CAS:5378-52-9)1-phenyl-1H-1,2,3,4-tetrazole
Order Number:A870631
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:24
Price ($):157.0/312.0
Email:sales@amadischem.com

Additional information on 1-phenyl-1H-1,2,3,4-tetrazole

1-Phenyl-1H-1,2,3,4-Tetrazole: A Comprehensive Overview

The compound 1-phenyl-1H-1,2,3,4-tetrazole (CAS No. 5378-52-9) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This molecule is characterized by its tetrazole ring system, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The phenyl group attached to the tetrazole ring adds unique electronic and structural properties to the compound, making it a versatile building block for various applications.

Recent studies have highlighted the potential of 1-phenyl-1H-1,2,3,4-tetrazole in drug discovery and development. The tetrazole moiety is known for its ability to act as a bioisostere of carboxylic acids and other functional groups, making it an attractive candidate for medicinal chemists. Researchers have explored its role in designing inhibitors for enzymes such as kinases and proteases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1-phenyl-tetrazole exhibit potent inhibitory activity against certain oncogenic kinases, suggesting its potential in anticancer therapy.

In addition to its pharmacological applications, 1H-tetrazole derivatives have been extensively studied for their role in organic synthesis. The tetrazole ring system serves as a valuable intermediate in the construction of complex molecules due to its reactivity and stability. Recent advancements in catalytic methods have enabled the synthesis of 1-phenyl-tetrazole with high efficiency and selectivity. For example, transition metal-catalyzed cross-coupling reactions have been employed to functionalize the phenyl group with various substituents, expanding the scope of its applications.

The electronic properties of 1H-tetrazole derivatives also make them promising candidates for materials science applications. The tetrazole ring's ability to act as both an electron-deficient and electron-rich system has been exploited in the design of organic semiconductors and sensors. A study published in *Advanced Materials* reported that thin films of 1-phenyl-tetrazole exhibit excellent charge transport properties, making them suitable for use in organic electronics such as field-effect transistors and light-emitting diodes.

Furthermore, the environmental impact of CAS No. 5378-52-9 has been a topic of recent research interest. Scientists are investigating its biodegradation pathways and toxicity profiles to ensure sustainable practices in its production and application. Preliminary findings suggest that under certain conditions, 1H-tetrazole derivatives can undergo microbial degradation without releasing harmful byproducts.

In conclusion, 1-phenyl-1H-1,2,3,4-tetrazole (CAS No. 5378-52-9) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables it to serve as a versatile building block for drug discovery and organic synthesis while offering innovative solutions in advanced materials development. As research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5378-52-9)1-phenyl-1H-1,2,3,4-tetrazole
A870631
Purity:99%/99%
Quantity:10g/25g
Price ($):157.0/312.0
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